1-(2,2,2-Trifluoroethyl)-1h-indole 1-(2,2,2-Trifluoroethyl)-1h-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20522309
InChI: InChI=1S/C10H8F3N/c11-10(12,13)7-14-6-5-8-3-1-2-4-9(8)14/h1-6H,7H2
SMILES:
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol

1-(2,2,2-Trifluoroethyl)-1h-indole

CAS No.:

Cat. No.: VC20522309

Molecular Formula: C10H8F3N

Molecular Weight: 199.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoroethyl)-1h-indole -

Specification

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
IUPAC Name 1-(2,2,2-trifluoroethyl)indole
Standard InChI InChI=1S/C10H8F3N/c11-10(12,13)7-14-6-5-8-3-1-2-4-9(8)14/h1-6H,7H2
Standard InChI Key XLHMYTXUFRBCIC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CC(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(2,2,2-trifluoroethyl)-1H-indole is C10H8F3N, with a molecular weight of 199.17 g/mol . The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring, while the trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine. This group enhances the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications .

Key Physicochemical Data

PropertyValue
Molecular FormulaC10H8F3N
Molecular Weight199.17 g/mol
IUPAC Name1-(2,2,2-Trifluoroethyl)-1H-indole
CAS Number90732-29-9
SMILESC1=CC=C2C(=C1)C=CN2CC(F)(F)F
Boiling PointNot reported
Melting PointNot reported

The trifluoroethyl group induces significant dipole moments, influencing solubility in polar solvents and interactions with biological targets .

Synthetic Methodologies

Direct C-H Trifluoroethylation

A metal-free approach for synthesizing 1-(2,2,2-trifluoroethyl)-1H-indole involves C-H functionalization using hypervalent iodonium salts. For example, Tolnai et al. demonstrated that indoles react with 2,2,2-trifluoroethyl(mesityl)iodonium triflate in the presence of DTBPy (2,6-di-tert-butylpyridine) as a base, yielding the target compound in moderate to high yields . This method avoids pre-functionalization of the indole substrate and operates under mild conditions (room temperature, 12–24 hours) .

Representative Reaction Conditions

ReagentSolventTemperatureYield (%)
Trifluoroethyl(mesityl)iodonium triflateDCMRT65–78
DTBPy

Palladium-Catalyzed Approaches

Alternative routes employ palladium catalysts to couple trifluoroethyl groups with indole derivatives. For instance, Zhou et al. reported the use of PdCl2 in DMF to facilitate the reaction between 1-methylindole and (2,2,2-trifluoroethyl)benzene, though yields were lower compared to iodonium-based methods .

Chemical Reactivity and Derivatives

Substitution Reactions

The trifluoroethyl group undergoes nucleophilic substitution under basic conditions. For example, hydrolysis in aqueous NaOH yields 1H-indole-2-carboxylic acid derivatives, which are precursors for further functionalization .

Cyclization and Heterocycle Formation

1-(2,2,2-Trifluoroethyl)-1H-indole participates in radical cascade cyclizations to form polycyclic structures. Yang et al. utilized visible-light-induced conditions to synthesize trifluoromethylated pyridoindoles, demonstrating the compound’s utility in constructing complex heterocycles .

Industrial and Material Science Applications

Agrochemicals

The compound’s lipophilicity and stability make it a candidate for agrochemical formulations. Trifluoroethyl-substituted indoles are explored as herbicides and fungicides, leveraging their resistance to metabolic degradation .

Organic Electronics

Fluorinated indoles serve as electron-deficient building blocks in organic semiconductors. Their low-lying LUMO levels improve charge transport in devices such as organic light-emitting diodes (OLEDs) .

Comparison with Related Compounds

CompoundKey FeatureBiological Activity
1-Methyl-1H-indoleLacks fluorine substituentsWeak enzyme inhibition
2-(Trifluoromethyl)-1H-indoleTrifluoromethyl at C2Antiviral (IC50: 0.13 μM)
1-(2,2,2-Trifluoroethyl)-1H-indoleTrifluoroethyl at N1Under investigation

The N1-trifluoroethyl substitution offers distinct steric and electronic profiles compared to C2-modified indoles, enabling tailored interactions in drug discovery .

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